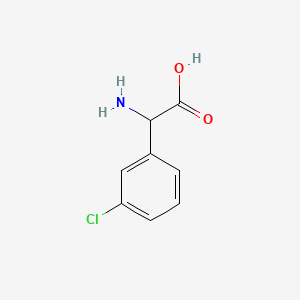

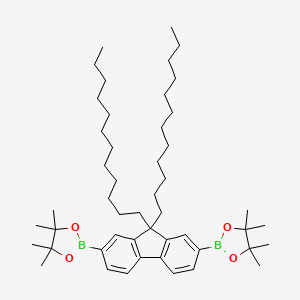

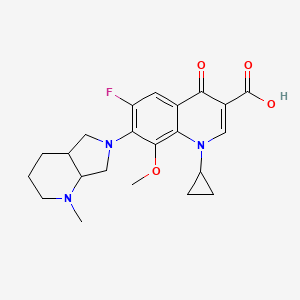

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene

Vue d'ensemble

Description

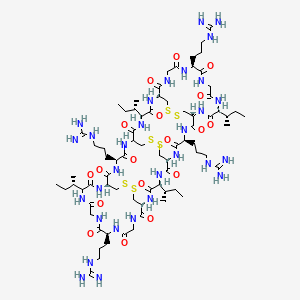

The compound 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene is a fluorene-based molecule that is of interest in the field of organic electronics, particularly for its potential use in organic light-emitting diodes (OLEDs). The fluorene core is a common structural motif in electroluminescent materials due to its excellent charge transport properties and thermal stability. The specific compound is not directly discussed in the provided papers, but related fluorene derivatives have been synthesized and studied for their electronic properties .

Synthesis Analysis

The synthesis of related fluorene-based compounds typically involves palladium-catalyzed reactions. For instance, various diarylamino-substituted fluorenes have been synthesized using the palladium-catalyzed reaction of diarylamines with dibromo-substituted fluorenes . Although the exact synthesis route for the compound of interest is not detailed in the provided papers, it is likely that a similar palladium-catalyzed cross-coupling approach could be used to introduce the dioxaborolane groups to the fluorene core.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by a central fluorene unit, which is a planar and rigid structure that facilitates efficient charge transport. The substitution of the fluorene core with various groups can significantly alter the electronic properties of the molecule. For example, the introduction of diarylamino groups at the 2,7-positions of the fluorene core has been shown to red-shift the absorption spectra and alter the ionization potential of the molecules . The dioxaborolane groups in the compound of interest are likely to have a similar impact on the electronic structure, although specific details are not provided in the abstracts.

Chemical Reactions Analysis

The chemical reactivity of fluorene-based compounds is often explored in the context of their application in OLEDs. The electroluminescent properties of these materials are closely related to their ability to undergo oxidation and reduction reactions. The provided papers do not discuss the chemical reactions of the specific dioxaborolane-substituted fluorene compound, but they do mention that related compounds exhibit a range of oxidation potentials, which are important for their function in electronic devices .

Physical and Chemical Properties Analysis

The physical properties of fluorene derivatives, such as glass-transition temperatures and fluorescence quantum yields, are crucial for their performance in electronic applications. The provided papers report that the glass-transition temperatures of certain fluorene derivatives are higher than those of their biphenyl-bridged analogues, and that their absorption spectra are red-shifted . Additionally, mass spectrometry analysis has been used to confirm the structure of a related fluorene compound, which is essential for understanding its physical and chemical properties . However, specific data on the physical and chemical properties of the compound of interest are not available in the provided abstracts.

Applications De Recherche Scientifique

Synthesis and Luminescent Properties

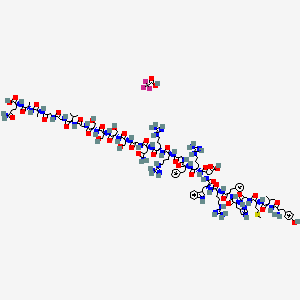

This compound is used in synthesizing fluorene copolymers with distinct luminescent properties. For example, Cheon et al. (2005) synthesized copolymers exhibiting absorption peaks at 380 and 485 nm and photoluminescence from both the main chain and DCM units, indicating its potential in advanced luminescent applications (Cheon et al., 2005).

Mass Spectrographic Analysis

Hou Qiong (2002) reported on the mass spectrographic analysis of this compound, establishing a relationship between the daughter ions and the parent ion, which is critical for structural identification in research (Hou Qiong, 2002).

Photoluminescence and Base Doping

Ranger et al. (1997) prepared well-defined poly(2,7-fluorene) derivatives using this compound, leading to processable polyfluorenes with high quantum yields and blue emission in solution. These findings are significant for the development of blue-light-emitting devices (Ranger et al., 1997).

Electroluminescent Material Synthesis

Lee and Tsutsui (2000) synthesized monodisperse oligo(9,9-bis-n-hexylfluorene-2,7-diyl)s using this compound, showing red-shifted absorption and photoluminescence spectra in both solution and film. This is vital for organic light-emitting diodes research (Lee & Tsutsui, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

2-[9,9-didodecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H80B2O4/c1-11-13-15-17-19-21-23-25-27-29-35-49(36-30-28-26-24-22-20-18-16-14-12-2)43-37-39(50-52-45(3,4)46(5,6)53-50)31-33-41(43)42-34-32-40(38-44(42)49)51-54-47(7,8)48(9,10)55-51/h31-34,37-38H,11-30,35-36H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPPDTSBPULCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H80B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)